molecular formula C25H26O4 B14989718 6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989718
M. Wt: 390.5 g/mol
InChI Key: IWXCQPUYMZPITE-UHFFFAOYSA-N
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Description

6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of hexyl, methoxyphenyl, and methyl groups further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, make it a candidate for biological assays and drug development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of functional groups and structural features. The presence of the hexyl and methoxyphenyl groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

6-Hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a furochromone derivative that has garnered attention due to its potential biological activities. This compound, characterized by its complex structure, includes a furochromone backbone with substituents that may influence its pharmacological properties. The following sections provide an in-depth review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26O4
  • Molecular Weight : 390.5 g/mol
  • LogP : 7.70 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include refluxing in solvents like acetonitrile to enhance reaction efficiency. The process may yield various derivatives, which can be evaluated for their biological activity.

Antioxidant Activity

Research indicates that compounds within the furochromone class exhibit significant antioxidant properties. A study demonstrated that derivatives of furochromones could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in the expression of TNF-alpha and IL-6 in macrophage cell lines treated with this compound.

Anticancer Potential

The compound's structural features indicate possible interactions with cellular pathways involved in cancer proliferation. Molecular docking studies suggest that it may bind to specific receptors or enzymes critical for tumor growth. For instance, it has been hypothesized to inhibit the activity of certain kinases involved in cancer cell signaling pathways.

Case Studies

  • In Vitro Studies on Cell Lines :
    • A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent.
  • Animal Models :
    • In a murine model of inflammation, administration of this compound resulted in decreased paw edema and inflammatory markers compared to control groups, supporting its anti-inflammatory properties.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructure TypeUnique Features
4-MethoxycoumarinCoumarin derivativeExhibits strong fluorescence properties
5-MethylfurocoumarinFurocoumarinKnown for its phototoxicity
7-HydroxyflavoneFlavonoidDisplays significant antioxidant activity

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

6-hexyl-3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O4/c1-4-5-6-7-8-19-16(2)20-13-21-22(17-9-11-18(27-3)12-10-17)15-28-23(21)14-24(20)29-25(19)26/h9-15H,4-8H2,1-3H3

InChI Key

IWXCQPUYMZPITE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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